Defined PDE4A Inhibitory Activity: A Weak but Characterized Reference Point
1-(Piperidin-4-yl)pyrrolidin-2-one demonstrates measurable but weak inhibitory activity against PDE4A, with an IC50 of 2.49 µM [1]. This contrasts sharply with potent, drug-like PDE4 inhibitors, establishing its primary value not as a lead, but as a defined, low-potency control or starting point for chemical optimization. For comparison, a selective PDE4 inhibitor like ML-030 exhibits an IC50 of 6.7 nM for PDE4A, which is approximately 370 times more potent [2].
| Evidence Dimension | PDE4A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.49 µM |
| Comparator Or Baseline | ML-030 (a selective PDE4 inhibitor) [2] |
| Quantified Difference | ML-030 is ~370-fold more potent (IC50 = 6.7 nM) |
| Conditions | In vitro assay on recombinant human PDE4A [1]; in vitro assay on PDE4A [2] |
Why This Matters
This quantifies the compound's role as a weak, well-defined tool for PDE4A studies, making it suitable for use as a control to differentiate specific from non-specific effects, unlike a high-potency clinical candidate.
- [1] BindingDB. BDBM50399200 CHEMBL2180148. IC50: 2.49E+3nM. Assay: Antagonist activity at human P2X4 receptor expressed in 1321N1 cells. Retrieved April 16, 2026. View Source
- [2] TargetMol. ML-030. PDE4A IC50 = 6.7 nM. Retrieved April 16, 2026. View Source
